molecular formula C14H12FN3O B2874352 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 385376-38-5

5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2874352
CAS No.: 385376-38-5
M. Wt: 257.268
InChI Key: QVFKZLKQPMWAAA-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative featuring a 4-fluorobenzylamino substitution at the 5-position of the benzodiazole core. Its molecular formula is C₁₄H₁₂FN₃O, with a molecular weight of 257.27 g/mol (CAS: 871801-99-9) . The compound’s structure combines a planar benzodiazol-2-one moiety with a polar 4-fluorobenzyl group, enabling hydrogen bonding and π-π stacking interactions, which influence its solubility and reactivity .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFKZLKQPMWAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-fluorobenzylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazol-2-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Activities References
5-{[(4-Fluorophenyl)methyl]amino}-... C₁₄H₁₂FN₃O 4-Fluorobenzylamino Potential dopamine modulation; hydrogen bonding affinity
Domperidone C₂₂H₂₄ClN₅O₂ 5-Chloro, piperidinyl-propyl Dopamine D2 antagonist; antiemetic, gastrokinetic
5-{[(2-Chlorophenyl)methyl]amino}-... C₁₄H₁₂ClN₃O 2-Chlorobenzylamino Structural analog; unknown bioactivity
5-{[(3-Methoxyphenyl)methyl]amino}-... C₁₅H₁₅N₃O₂ 3-Methoxybenzylamino Enhanced lipophilicity; uncharacterized
4-Bromo-1-(piperidin-4-yl)-... C₁₂H₁₃BrN₄O 4-Bromo, piperidinyl Inhibitor of 8-oxo enzymatic activity
5-(1-Aminoethyl)-... C₉H₁₀N₄O 1-Aminoethyl High polar solvent interaction; nucleophilic reactivity

Key Findings:

Substituent Effects on Bioactivity: Domperidone’s piperidinyl-propyl and 5-chloro substituents confer potent dopamine D2 antagonism, enabling antiemetic and gastroprokinetic effects . In contrast, the 4-fluorobenzylamino group in the target compound may modulate receptor binding differently due to fluorine’s electronegativity and reduced steric bulk . Brominated analogs (e.g., 4-bromo-1-(piperidin-4-yl)-...) exhibit inhibitory activity against 8-oxo enzymes, suggesting halogenation enhances target engagement in certain contexts .

Physicochemical Properties: The 5-(1-aminoethyl)-... derivative demonstrates strong hydrogen bonding with polar solvents, attributed to its amino and carbonyl groups . The 4-fluorobenzylamino analog likely shares this trait but may exhibit altered solubility due to fluorine’s hydrophobic character.

Synthetic Versatility :

  • Derivatives like 4-chloro-1-(piperidin-4-yl)-... are synthesized via tert-butyl carbamate intermediates, achieving high yields (quantitative in some steps) . Similar methods could apply to the 4-fluoro compound, though fluorinated reagents may require specialized handling.

Spectroscopic Characterization :

  • NMR data for piperidinyl-benzodiazol-2-ones (e.g., δ 154.9 ppm for carbonyl carbons) provide benchmarks for structural validation of the 4-fluoro analog .

Biological Activity

5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, also referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorophenyl group and a benzodiazole moiety, which are known to influence pharmacological properties. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14_{14}H13_{13}ClFN3_{3}O
  • Molecular Weight: 293.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Studies have suggested that it acts as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a crucial role in neurotransmission and has implications for treating neurological disorders . The modulation of this receptor can lead to enhanced inhibitory neurotransmission, potentially benefiting conditions such as anxiety and epilepsy.

Antiproliferative Effects

Research indicates that derivatives of benzodiazoles exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promise in inhibiting cell growth in vitro, particularly against breast and lung cancer cells.

Neuropharmacological Activity

The compound's ability to modulate GABA-A receptors suggests potential applications in treating anxiety disorders and epilepsy. Preliminary studies have demonstrated its efficacy in reducing seizure activity in animal models, indicating a favorable safety profile compared to traditional antiepileptic drugs .

Study 1: Anticancer Activity

A study conducted on several benzodiazole derivatives, including this compound, reported IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of treatment .

Cell LineIC50 (µM)
MCF-715
A54920

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment using rodent models, the compound was administered at varying doses (10 mg/kg and 20 mg/kg). Results indicated a dose-dependent reduction in seizure frequency compared to control groups treated with saline. Furthermore, behavioral tests showed improved anxiety-like behavior in elevated plus maze tests .

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